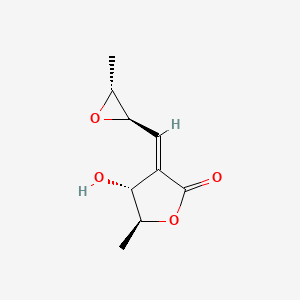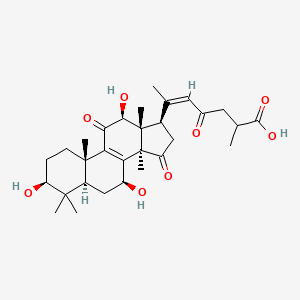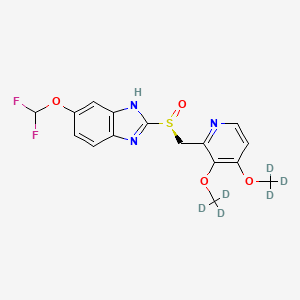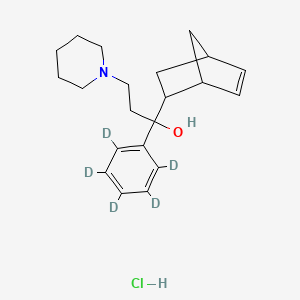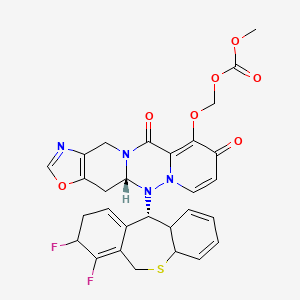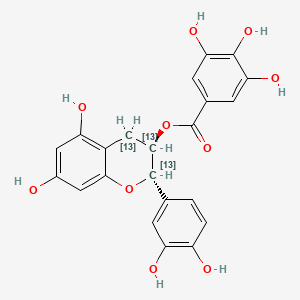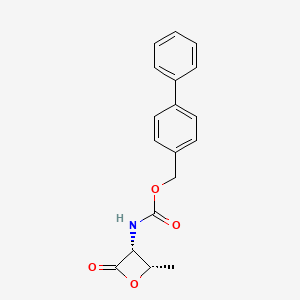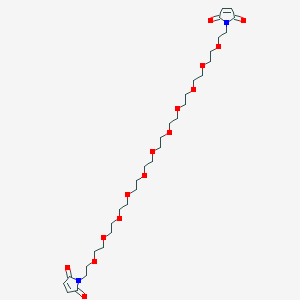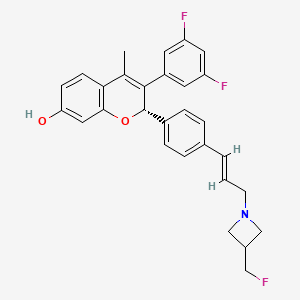
Bexirestrant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:
- Formation of the chromene core.
- Introduction of the E-alkene linkage.
- Attachment of the azetidine base.
The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
Bexirestrant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
Bexirestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.
Comparación Con Compuestos Similares
Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.
Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.
This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .
Propiedades
Número CAS |
2505067-70-7 |
|---|---|
Fórmula molecular |
C29H26F3NO2 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
Clave InChI |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
SMILES isomérico |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
SMILES canónico |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


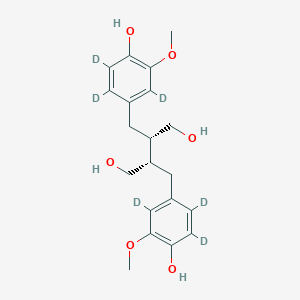
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)

![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
